molecular formula C17H16N4OS4 B12017342 2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N'-[(1E)-1-(thiophen-2-yl)ethylidene]acetohydrazide

2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N'-[(1E)-1-(thiophen-2-yl)ethylidene]acetohydrazide

Cat. No.: B12017342
M. Wt: 420.6 g/mol
InChI Key: WTCCDELOEOLSCU-LDADJPATSA-N
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Description

2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N’-[(E)-1-(2-thienyl)ethylidene]acetohydrazide is a complex organic compound that features a thiadiazole ring, a thienyl group, and a hydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N’-[(E)-1-(2-thienyl)ethylidene]acetohydrazide typically involves multiple steps:

    Formation of the Thiadiazole Ring: The initial step involves the synthesis of the 1,3,4-thiadiazole ring. This can be achieved by reacting thiosemicarbazide with carbon disulfide in the presence of a base such as potassium hydroxide.

    Introduction of the Benzylsulfanyl Group: The thiadiazole intermediate is then reacted with benzyl chloride to introduce the benzylsulfanyl group.

    Formation of the Hydrazide Moiety: The resulting compound is then reacted with hydrazine hydrate to form the hydrazide moiety.

    Condensation with Thienyl Aldehyde: Finally, the hydrazide is condensed with 2-thienyl aldehyde under reflux conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl groups.

    Reduction: Reduction reactions can target the thiadiazole ring or the hydrazide moiety.

    Substitution: The benzylsulfanyl and thienyl groups can participate in substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Halogenating agents like bromine or chlorine can facilitate substitution reactions.

Major Products

    Oxidation: Oxidized derivatives of the sulfanyl groups.

    Reduction: Reduced forms of the thiadiazole ring or hydrazide moiety.

    Substitution: Halogenated derivatives of the benzylsulfanyl or thienyl groups.

Scientific Research Applications

Chemistry

    Catalysis: The compound can act as a ligand in coordination chemistry, forming complexes with transition metals.

    Material Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic properties.

Biology and Medicine

    Antimicrobial Activity: The compound has shown potential as an antimicrobial agent, inhibiting the growth of various bacterial and fungal strains.

    Anticancer Research: Preliminary studies suggest that it may have cytotoxic effects on certain cancer cell lines.

Industry

    Polymer Additives: It can be used as an additive in polymer formulations to enhance specific properties such as thermal stability or conductivity.

Mechanism of Action

The exact mechanism of action of 2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N’-[(E)-1-(2-thienyl)ethylidene]acetohydrazide is not fully understood. it is believed to interact with cellular targets through its thiadiazole and hydrazide moieties. These interactions may involve the inhibition of key enzymes or disruption of cellular membranes, leading to antimicrobial or anticancer effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the thienyl group in 2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N’-[(E)-1-(2-thienyl)ethylidene]acetohydrazide distinguishes it from similar compounds. This group may enhance its electronic properties and biological activity, making it a unique candidate for further research and development.

Properties

Molecular Formula

C17H16N4OS4

Molecular Weight

420.6 g/mol

IUPAC Name

2-[(5-benzylsulfanyl-1,3,4-thiadiazol-2-yl)sulfanyl]-N-[(E)-1-thiophen-2-ylethylideneamino]acetamide

InChI

InChI=1S/C17H16N4OS4/c1-12(14-8-5-9-23-14)18-19-15(22)11-25-17-21-20-16(26-17)24-10-13-6-3-2-4-7-13/h2-9H,10-11H2,1H3,(H,19,22)/b18-12+

InChI Key

WTCCDELOEOLSCU-LDADJPATSA-N

Isomeric SMILES

C/C(=N\NC(=O)CSC1=NN=C(S1)SCC2=CC=CC=C2)/C3=CC=CS3

Canonical SMILES

CC(=NNC(=O)CSC1=NN=C(S1)SCC2=CC=CC=C2)C3=CC=CS3

Origin of Product

United States

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